

biological activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-((2,4-

Compound Name: *Dibromophenoxy)methyl)tetrahydr
o-2H-pyran*

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An In-Depth Technical Guide on the Predicted Biological Activity of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** is not readily available in the current scientific literature. This guide, therefore, presents a predictive overview based on the known biological activities of structurally related compounds, namely pyran derivatives and brominated diphenyl ethers. The methodologies and data presented are extrapolated from studies on these analogous compounds and should serve as a foundation for future investigation into the specific properties of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**.

Introduction

The compound **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** is a halogenated heterocyclic ether with the molecular formula C₁₂H₁₄Br₂O₂^[1]. Its structure combines a tetrahydropyran ring, a common scaffold in medicinal chemistry, with a dibrominated phenoxy group. While this specific molecule has not been extensively studied, its structural components suggest a potential for a range of biological activities. Pyran derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties^{[2][3][4][5]}. Similarly, brominated diphenyl ethers, which share the dibromophenoxy

moiety, have demonstrated antimicrobial, cytotoxic, and enzyme-inhibiting activities[6]. This guide will synthesize the available information on these related classes of compounds to build a predictive profile for **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**.

Predicted Biological Activities and Quantitative Data

Based on the activities of analogous compounds, **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** is predicted to exhibit antibacterial, anticancer, and anti-inflammatory activities. The following tables summarize quantitative data from studies on structurally related molecules.

Predicted Antibacterial Activity

The presence of the dibromophenoxy group is a key indicator of potential antibacterial efficacy. For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, a related brominated diphenyl ether, has shown potent activity against a range of bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA)[7].

Table 1: Antibacterial Activity of a Structurally Related Brominated Diphenyl Ether

Compound	Bacterial Strain	MIC (µg/mL)	Reference
2-(2',4'-Dibromophenoxy)-4,6-dibromophenol	Gram-positive bacteria	0.117 - 2.5	[7]
2-(2',4'-Dibromophenoxy)-4,6-dibromophenol	Gram-negative bacteria	0.5 - 2.0	[7]

MIC: Minimum Inhibitory Concentration

Predicted Anticancer Activity

Derivatives of tetrahydropyran have been investigated for their cytotoxic effects against various cancer cell lines[3][8]. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression[8].

Table 2: Anticancer Activity of Related Tetrahydropyran Derivatives

Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)	Reference
Tetrahydro-4H-pyran	4d	HCT-116 (Colon)	75.1	[8]
Tetrahydro-4H-pyran	4k	HCT-116 (Colon)	85.88	[8]
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole	8h	NIH3T3	0.0746	[9]

IC50: Half-maximal inhibitory concentration

Predicted Anti-inflammatory Activity

Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by modulating the production of cytokines[4].

Table 3: Anti-inflammatory Activity of a Tetrahydropyran Derivative

Compound	Assay	Effect	Reference
cis-(\pm)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenyl)amine)phenyl	Carrageenan-induced paw edema	Reduction in edema	[4]
Capsaicin-induced ear edema	Reduction in edema		[4]
Cytokine levels (in vivo)	Decrease in TNF- α and IL-1 β , Increase in IL-10		[4]
Cytokine levels (in vitro, RAW 264.7 cells)	Reduction in TNF- α and IL-6		[4]

Detailed Experimental Protocols

The following are generalized experimental protocols for assessing the predicted biological activities, based on methodologies used for related compounds.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

- Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using broth medium.

- Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
- Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability[3].

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment[3].
- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

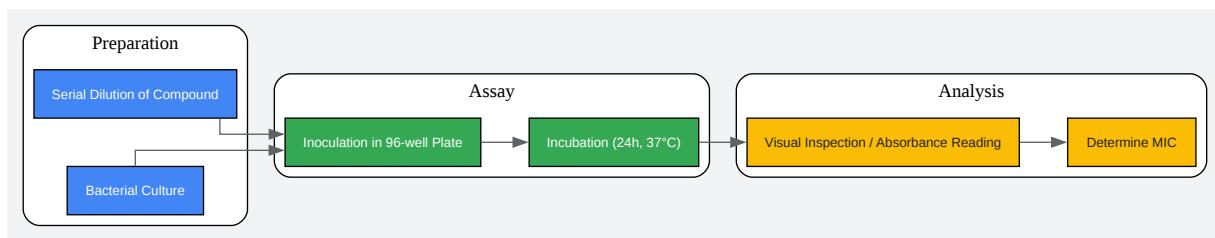
Anti-inflammatory Activity: Cytokine Measurement by ELISA

This protocol outlines the measurement of pro- and anti-inflammatory cytokines from cell culture supernatants.

- Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- ELISA Procedure:
 - A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF- α , IL-6, IL-10).
 - The plate is washed, and the collected supernatants and standards are added.
 - After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
 - A substrate solution is added, which is converted by the enzyme to produce a colored product.
 - The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
- Data Analysis: The concentration of the cytokine in the samples is determined by comparison to the standard curve.

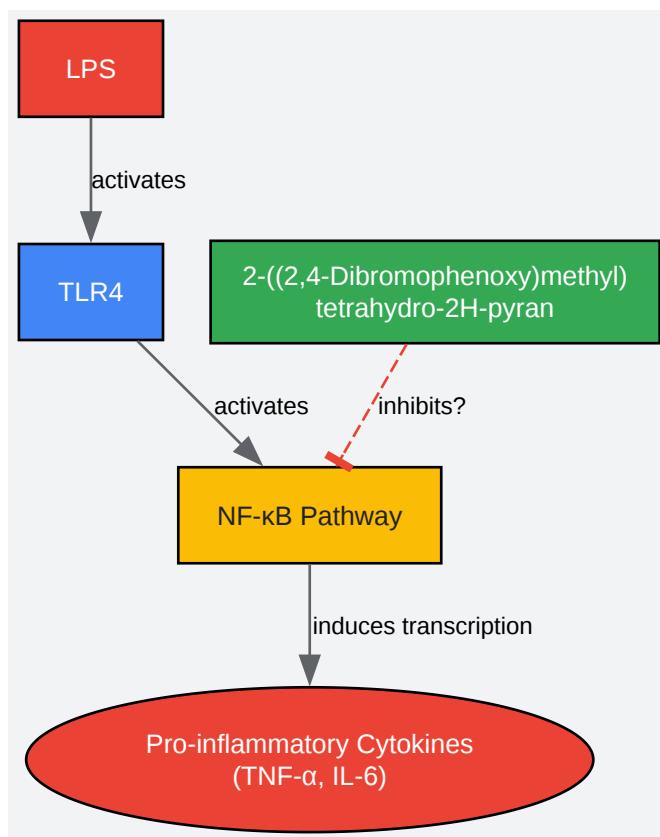
Visualizations of Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the predicted biological activities.



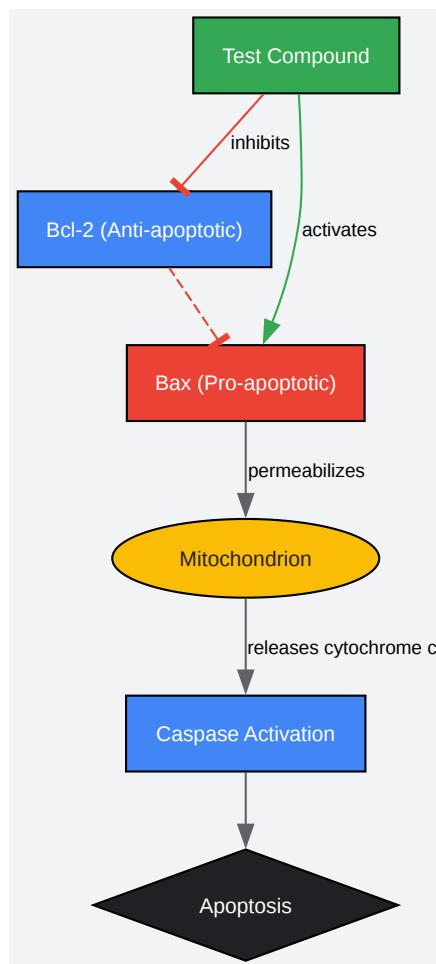
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Caption: Workflow for MIC determination.



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Caption: Predicted anti-inflammatory mechanism.

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Caption: Apoptosis induction pathway.

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- To cite this document: BenchChem. [biological activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582599#biological-activity-of-2-2-4-dibromophenoxy-methyl-tetrahydro-2h-pyran>]

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